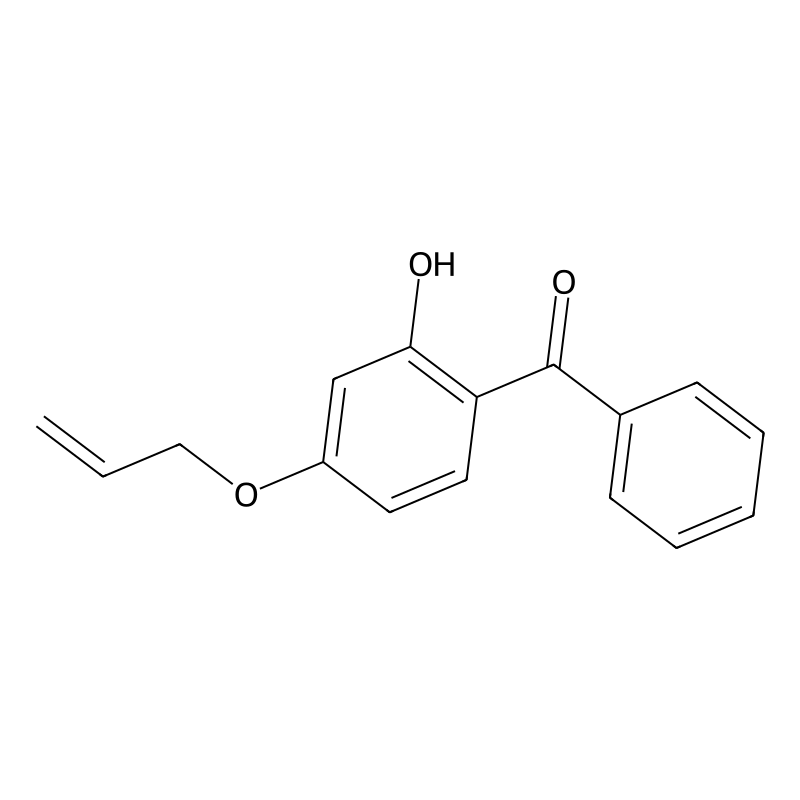4-Allyloxy-2-hydroxybenzophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
UV Absorber:
The primary function of 4-AHB is as an ultraviolet (UV) absorber. Its ability to absorb UV radiation makes it valuable in protecting materials from degradation caused by UV exposure. Research has shown its effectiveness in various materials, including:
- Polymers: Studies have demonstrated the potential of 4-AHB to enhance the UV stability of polymers like polyesters and polyamides, improving their resistance to UV-induced color change and mechanical property degradation [].
- Coatings: Research suggests that incorporating 4-AHB into coatings can improve their UV resistance, extending their service life and protecting the underlying substrate from UV damage [].
Biomedical Applications:
Recent research explores the potential of 4-AHB in various biomedical applications, including:
- Antioxidant properties: Studies have investigated the potential antioxidant properties of 4-AHB, suggesting its possible role in scavenging free radicals and protecting cells from oxidative stress [].
- Antimicrobial activity: Emerging research explores the potential antimicrobial activity of 4-AHB against certain bacterial and fungal strains []. However, more research is required to understand the mechanisms and potential applications of this activity.
Organic Synthesis:
-AHB serves as a valuable intermediate in the synthesis of various organic compounds due to its functional groups. Research has explored its application in synthesizing:
- Benzophenone derivatives: 4-AHB can be used as a starting material for synthesizing other benzophenone derivatives with diverse functionalities, expanding the range of potential applications.
- Fine chemicals: The unique properties of 4-AHB make it a potential building block for various fine chemicals with applications in various industries.
4-Allyloxy-2-hydroxybenzophenone appears as a light orange to yellow-green crystalline powder. It has a melting point ranging from 67 to 70 °C and a boiling point of 178 °C at 1 mmHg. The compound is soluble in toluene, which is significant for its application in various chemical processes . Its predicted pKa value is approximately 7.63, indicating its acidic nature .
While specific biological activity data on 4-Allyloxy-2-hydroxybenzophenone is limited, compounds in the benzophenone family are often studied for their potential as UV filters and their effects on cellular systems. Some derivatives have shown antioxidant properties and potential applications in dermatology due to their ability to absorb ultraviolet light .
The synthesis of 4-Allyloxy-2-hydroxybenzophenone typically involves the alkylation of 2-hydroxybenzophenone with allyl alcohol or allyl halides under basic conditions. This process allows for the introduction of the allyloxy group at the para position relative to the hydroxyl group on the benzophenone core. Various synthetic routes may be optimized for yield and purity depending on laboratory conditions and desired applications .
4-Allyloxy-2-hydroxybenzophenone has several applications across different industries:
- UV Absorber: It is commonly used as a copolymerizable UV absorber in coatings and plastics, enhancing the stability and longevity of products exposed to sunlight.
- Photostabilizer: In polymer formulations, it acts as a photostabilizer, protecting materials from degradation due to UV exposure.
- Cosmetic Industry: Its properties make it suitable for use in sunscreens and other cosmetic formulations aimed at providing UV protection.
Several compounds share structural similarities with 4-Allyloxy-2-hydroxybenzophenone, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzophenone | C13H10O | Common UV filter; widely used in sunscreens |
| 2-Hydroxy-4-methoxybenzophenone | C16H16O3 | Exhibits antioxidant properties; used in cosmetics |
| 4-Methoxy-2-hydroxybenzophenone | C16H16O3 | Similar UV absorption capabilities |
Uniqueness of 4-Allyloxy-2-hydroxybenzophenone: Unlike many other benzophenones, the allyloxy group enhances its copolymerization potential, making it particularly valuable in creating advanced materials with tailored UV protection properties.
XLogP3
Appearance
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







